![molecular formula C13H15NO4 B12611443 2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone CAS No. 877032-07-0](/img/structure/B12611443.png)
2alpha-[(R)-3-Nitro-alpha-hydroxybenzyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone is a complex organic compound characterized by its unique structural features, including a nitro group, a hydroxyl group, and a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzyl precursor, followed by the introduction of the hydroxyl group and subsequent cyclization to form the cyclohexanone ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific solvents like dichloromethane (CH2Cl2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or further nitrated products.
Scientific Research Applications
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2alpha-[®-3-Methoxy-alpha-(nitromethyl)benzyl]cyclohexanone
- 2alpha-[®-3-Methoxy-alpha-(nitromethyl)benzyl]cyclohexanone
Uniqueness
2alpha-[®-3-Nitro-alpha-hydroxybenzyl]cyclohexanone is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential biological activity compared to similar compounds. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
877032-07-0 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(2S)-2-[(R)-hydroxy-(3-nitrophenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H15NO4/c15-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)14(17)18/h3-5,8,11,13,16H,1-2,6-7H2/t11-,13+/m1/s1 |
InChI Key |
OFFGBOIAXPIJKZ-YPMHNXCESA-N |
Isomeric SMILES |
C1CCC(=O)[C@@H](C1)[C@H](C2=CC(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CCC(=O)C(C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Morpholin-4-yl)pyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B12611371.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
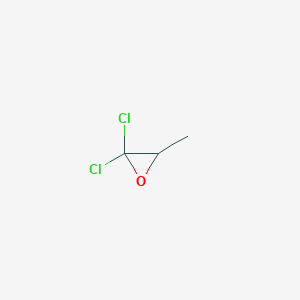
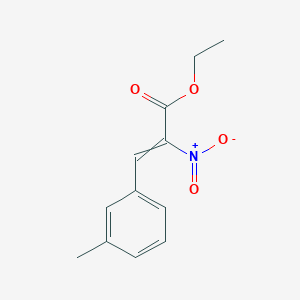
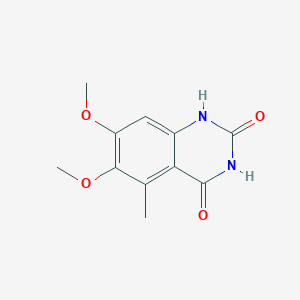
![(2S,3R)-2-[(4-Methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B12611406.png)

phosphanium bromide](/img/structure/B12611416.png)
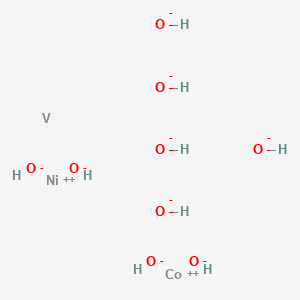
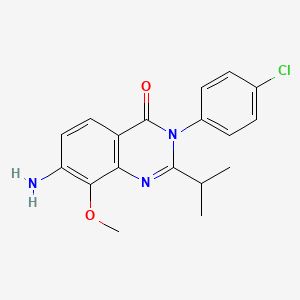

![2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12611436.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-bromo-1,3-dihydro-3-(methylthio)-](/img/structure/B12611439.png)
